2-amino-4-chloro-N-methoxy-N-methylBenzamide
Overview
Description
2-amino-4-chloro-N-methoxy-N-methylBenzamide is an organic compound with the molecular formula C9H11ClN2O2 It is characterized by the presence of an amino group, a chloro substituent, and methoxy and methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-N-methoxy-N-methylBenzamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 2-amino-4-chloroaniline is acylated with methoxyacetyl chloride in the presence of a base like pyridine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using strong reducing agents.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-4-chloro-N-methoxy-N-methylBenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are explored for interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-N-methoxy-N-methylBenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-N-methylBenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-amino-4-chloro-N-methoxyBenzamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
2-amino-4-chloroBenzamide: Lacks both the methoxy and methyl groups, making it less versatile in chemical modifications.
Uniqueness
2-amino-4-chloro-N-methoxy-N-methylBenzamide is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and potential biological activity. These functional groups allow for a broader range of chemical modifications and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-4-chloro-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVTYHUNDJEMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623638 | |
Record name | 2-Amino-4-chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214971-18-3 | |
Record name | 2-Amino-4-chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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